molecular formula C17H18ClIN2O3S B6113885 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide

4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide

Cat. No. B6113885
M. Wt: 492.8 g/mol
InChI Key: ZUXXMFBNWUCNLB-UHFFFAOYSA-N
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Description

4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton’s tyrosine kinase (BTK) enzyme. BTK is a key component of the B-cell receptor signaling pathway and is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide selectively inhibits BTK, which is a key signaling molecule in the B-cell receptor pathway. By inhibiting BTK, 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide blocks downstream signaling events that are essential for B-cell survival and proliferation. This leads to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide has been shown to have other biochemical and physiological effects. For example, 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This suggests that 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide is its high selectivity for BTK, which minimizes off-target effects. Additionally, 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide has demonstrated good pharmacokinetic properties, including high oral bioavailability and long half-life. However, one limitation of 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide is its relatively low solubility, which can make formulation and dosing challenging.

Future Directions

There are several future directions for the development of 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to therapy. Another area of interest is the development of combination therapies that target multiple components of the B-cell receptor pathway. Finally, there is ongoing research into the potential use of BTK inhibitors in other disease settings, such as autoimmune disorders and graft-versus-host disease.
Conclusion:
In conclusion, 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide is a promising small molecule inhibitor that selectively targets BTK and has demonstrated potent anti-tumor activity in preclinical models of B-cell malignancies. While there are still challenges to overcome, the development of 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide and other BTK inhibitors represents an important advance in the treatment of B-cell malignancies and other diseases.

Synthesis Methods

The synthesis of 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide involves multiple steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with diethylamine to form 4-chloro-3-nitrobenzamide. This intermediate is then reacted with thionyl chloride to form the corresponding chlorosulfonyl derivative, which is subsequently reacted with 4-iodoaniline to give 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide.

Scientific Research Applications

4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

properties

IUPAC Name

4-chloro-3-(diethylsulfamoyl)-N-(4-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClIN2O3S/c1-3-21(4-2)25(23,24)16-11-12(5-10-15(16)18)17(22)20-14-8-6-13(19)7-9-14/h5-11H,3-4H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXXMFBNWUCNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClIN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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